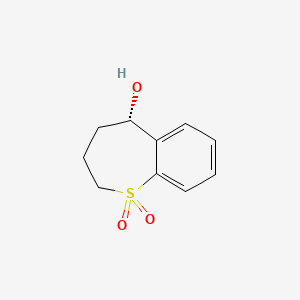

(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

Vue d'ensemble

Description

This compound is a sulfur-containing heterocycle. Sulfur-containing heterocycles are a class of organic compounds that contain a ring structure made up of carbon atoms, at least one sulfur atom, and at least one other non-carbon atom . They are often used in the development of pharmaceuticals and agrochemicals due to their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar sulfur-containing heterocycles can be synthesized through various methods. For instance, thiophene 1,1-dioxides can be synthesized through the reaction of sulfonhydrazides with internal alkynes .Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, the atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .Chemical Reactions Analysis

Sulfur-containing heterocycles can undergo a variety of chemical reactions. For example, thiophene 1,1-dioxides can undergo electrochemical reactions to form benzothiophene motifs .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can vary greatly depending on the specific compound. For example, the standard state enthalpy of formation and the enthalpy of sublimation are essential thermochemical parameters determining the performance and application prospects of energetic materials .Applications De Recherche Scientifique

-

1,2,5-Thiadiazole 1,1-dioxides :

- Application: Used in the construction of functional molecular materials .

- Method: The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve various chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .

- Results: The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed .

-

1,2,4-Benzothiadiazine-1,1-dioxide :

- Application: Exhibits various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

- Results: The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .

-

- Application: The synthesis of a new series of Mannich base-type hybrid compounds containing an arylpiperazine residue, 1,3,4-oxadiazole ring, and pyridothiazine-1,1-dioxide core .

- Method: The synthesis was carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect .

- Results: The results of this synthesis are not specified in the source .

-

1,2,5-Thiadiazole 1,1-dioxides :

- Application: Used in the construction of functional molecular materials .

- Method: The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve various chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .

- Results: The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed .

-

1,2,4-Benzothiadiazine-1,1-dioxide :

- Application: Exhibits various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

- Results: The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .

-

- Application: The synthesis of a new series of Mannich base-type hybrid compounds containing an arylpiperazine residue, 1,3,4-oxadiazole ring, and pyridothiazine-1,1-dioxide core .

- Method: The synthesis was carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect .

- Results: The results of this synthesis are not specified in the source .

-

1,2,5-Thiadiazole 1,1-dioxides :

- Application: Used in the construction of functional molecular materials .

- Method: The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve various chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .

- Results: The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed .

-

1,2,4-Benzothiadiazine-1,1-dioxide :

- Application: Exhibits various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Method: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

- Results: The review aims to collect literature work stated by scholars on 1,2,4-benzothiadiazine-1,1-dioxide for their different therapeutic activities .

-

- Application: The synthesis of a new series of Mannich base-type hybrid compounds containing an arylpiperazine residue, 1,3,4-oxadiazole ring, and pyridothiazine-1,1-dioxide core .

- Method: The synthesis was carried out with the hope that the hybridization of different pharmacophoric molecules would result in a synergistic effect .

- Results: The results of this synthesis are not specified in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5S)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEYHWQLJZBUCB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)

![6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436567.png)

![{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid](/img/structure/B1436568.png)

![6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one](/img/structure/B1436571.png)

![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)